N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Azetidinones and oxazolidinones, by virtue of their structural framework, have been extensively explored for their potential as antibacterial agents. Research has demonstrated that various derivatives of these classes exhibit moderate to good activity against both gram-positive and gram-negative bacteria. For instance, studies on azetidinones have shown promising antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in addressing drug-resistant bacterial infections (Desai et al., 2008). Additionally, oxazolidinone derivatives have been identified for their unique mechanism of bacterial protein synthesis inhibition, presenting a novel avenue for antimicrobial therapy (Zurenko et al., 1996).
Anti-inflammatory Applications
Compounds bearing the azetidinone moiety have also been investigated for their anti-inflammatory properties. Research in this area has focused on synthesizing derivatives that not only exhibit potent anti-inflammatory activity but also possess reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering a potentially safer therapeutic alternative (Kalsi et al., 1990).
Anticancer Applications
There's growing interest in exploring azetidinone and related compounds for anticancer activity. Innovations in this space include the synthesis of derivatives designed to target specific cancer cell lines, with some showing selective cytotoxic effects. This underscores the potential of structurally similar compounds to N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide in contributing to the development of new anticancer therapies (Horishny et al., 2021).
Mechanism of Action
Mode of Action
Given its structural similarity to other heterocyclic compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Other heterocyclic compounds have been reported to influence a broad range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more
Pharmacokinetics
Its heterocyclic structure suggests that it might be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Other heterocyclic compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-16(8-10-18)11-21(28)25-12-19(13-25)26-14-20(23-24-26)17-5-3-2-4-6-17/h2-10,14,19H,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEICGYYMFUZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.